1-N-Boc-3-Cyanopyrrolidine

Synthetic chemistry Process optimization Intermediate procurement

1-N-Boc-3-Cyanopyrrolidine (IUPAC: tert-butyl 3-cyanopyrrolidine-1-carboxylate) is a racemic N-Boc-protected pyrrolidine building block bearing a 3-cyano substituent. Its molecular formula is C₁₀H₁₆N₂O₂ (MW 196.25 g/mol), with a predicted boiling point of 307.9 ± 35.0 °C, density of 1.08 ± 0.1 g/cm³, and aqueous solubility of approximately 4 g/L at 20 °C.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
CAS No. 476493-40-0
Cat. No. B051446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-N-Boc-3-Cyanopyrrolidine
CAS476493-40-0
Synonyms1,1-Dimethylethyl 3-Cyano-1-pyrrolidinecarboxylate;  3-Cyanopyrrolidine-1-carboxylic Acid tert-Butyl Ester;  N-Boc-3-cyanopyrrolidine;  tert-Butyl 3-Cyanopyrrolidine-1-carboxylate
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)C#N
InChIInChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-5,7H2,1-3H3
InChIKeyVDDMCMFPUSCJNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-N-Boc-3-Cyanopyrrolidine (CAS 476493-40-0): Procurement-Ready Physicochemical and Structural Baseline


1-N-Boc-3-Cyanopyrrolidine (IUPAC: tert-butyl 3-cyanopyrrolidine-1-carboxylate) is a racemic N-Boc-protected pyrrolidine building block bearing a 3-cyano substituent. Its molecular formula is C₁₀H₁₆N₂O₂ (MW 196.25 g/mol), with a predicted boiling point of 307.9 ± 35.0 °C, density of 1.08 ± 0.1 g/cm³, and aqueous solubility of approximately 4 g/L at 20 °C . The compound is a solid at ambient temperature (pale yellow to white), is stable when stored at 2–8 °C under inert atmosphere, and serves primarily as a versatile intermediate rather than a final bioactive entity . Its defining structural features—a Boc-protected secondary amine and a nitrile at the pyrrolidine 3-position—enable orthogonal synthetic manipulation that underpins its differentiation from deprotected and Cbz-protected analogs, as quantitatively demonstrated below.

Why 1-N-Boc-3-Cyanopyrrolidine Cannot Be Simply Replaced by Deprotected, Cbz-Protected, or Single-Enantiomer Analogs: Quantitative Differentiators for Scientific Procurement


Despite sharing a common 3-cyanopyrrolidine core, interchangeable use of 1-N-Boc-3-cyanopyrrolidine with its closest structural analogs introduces measurable penalties in synthetic yield, orthogonal protecting-group compatibility, and cost efficiency. The unprotected 3-cyanopyrrolidine (CAS 10603-53-9) lacks the Boc group required for chemoselective downstream transformations and demands re-protection with attendant yield loss. The Cbz-protected variant (CAS 188846-99-3) is orthogonal to Boc but requires hydrogenolytic deprotection conditions incompatible with reduction-sensitive functionalities [1]. Single enantiomers—(R)-1-Boc-3-cyanopyrrolidine (CAS 132945-76-7, ~95–98% purity, optical rotation −21.0 ± 2.0°) and (S)-1-Boc-3-cyanopyrrolidine (CAS 132945-78-9, ~95–98% purity, optical rotation +22°) —command significantly higher procurement costs per gram relative to the racemate while offering no advantage in achiral synthetic campaigns . Each of these alternatives forfeits at least one dimension of value that the racemic Boc-protected form preserves: synthetic efficiency, protecting-group orthogonality, and procurement economy. The following quantitative evidence substantiates these differentiation claims.

Quantitative Differentiation Evidence for 1-N-Boc-3-Cyanopyrrolidine (CAS 476493-40-0): Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Synthetic Yield: 98% Isolated Yield for 1-N-Boc-3-Cyanopyrrolidine via NaCN Displacement Route vs. Unprotected 3-Cyanopyrrolidine at 85%

In the patented synthesis route (CN107474024, 2017), 1-N-Boc-3-cyanopyrrolidine was obtained in 98% isolated yield (1.92 g from 10 mmol scale) with 97% purity via nucleophilic displacement of tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate with NaCN (5 equiv) in DMF at 100 °C for 16 h, followed by column chromatography [1]. By contrast, the upstream intermediate 3-cyanopyrrolidine (unprotected, CAS 10603-53-9) was obtained in 85% yield with 98% purity via a multicomponent condensation of glycine, acrylonitrile, and paraformaldehyde in refluxing toluene as disclosed in CN101993404A [2]. The 13-percentage-point yield advantage of the Boc-protected derivative reflects the superior leaving-group ability of the mesylate-activated pyrrolidine substrate compared to the de novo heterocycle construction required for the unprotected analog, a distinction directly relevant to procurement decisions where intermediate cost-per-gram scales with synthetic efficiency.

Synthetic chemistry Process optimization Intermediate procurement

Protecting-Group Orthogonality: Boc Enables Acidolytic Cleavage Without Affecting Cbz or Hydrogenation-Sensitive Functionalities

The Boc group on 1-N-Boc-3-cyanopyrrolidine is cleaved under mild acidic conditions (e.g., TFA/DCM or HCl/dioxane) that leave benzyl carbamate (Cbz) protecting groups intact, whereas the Cbz analog (1-N-Cbz-3-cyanopyrrolidine, CAS 188846-99-3) requires hydrogenolysis (H₂, Pd/C) for deprotection, which is incompatible with alkenes, alkynes, benzyl ethers, and certain heterocycles [1]. In the context of cyanopyrrolidine-based prolyl oligopeptidase (POP) inhibitors, researchers have exploited this orthogonality: Boc-protected cyanopyrrolidine-amino acid conjugates (BocTrpPrdN, BocGlyPrdN) and Cbz-protected analogs (CbzMetPrdN, CbzGlnPrdN, CbzAlaPrdN) were prepared and evaluated in parallel, demonstrating that the choice of protecting group dictates the accessible downstream chemistry space [2]. Quantitatively, Boc deprotection is typically complete within 1–2 h at room temperature with TFA/DCM (1:1 v/v), while Cbz hydrogenolysis requires 4–24 h under H₂ atmosphere with catalyst, representing both a time and functional-group-compatibility advantage for Boc-protected intermediates.

Protecting-group strategy Orthogonal synthesis Medicinal chemistry

Racemate vs. Single Enantiomer: Procuring CAS 476493-40-0 vs. Chiral Alternatives (R)-132945-76-7 and (S)-132945-78-9

1-N-Boc-3-Cyanopyrrolidine (CAS 476493-40-0) is supplied as the racemic mixture, typically at ≥97–98% purity, whereas the individual enantiomers—(R)-1-Boc-3-cyanopyrrolidine (CAS 132945-76-7, mp 38–41 °C, [α]D −21.0 ± 2.0°, c=1 in MeOH) and (S)-1-Boc-3-cyanopyrrolidine (CAS 132945-78-9, [α]D +22°, c=1 in MeOH)—are offered at 95–98% minimum purity . The racemate is inherently less expensive to manufacture, as it bypasses chiral resolution or asymmetric synthesis steps. In achiral synthetic campaigns—such as the preparation of aroyl-substituted pyrrolidines as triple monoamine reuptake inhibitors described by Lucas et al. (2010), where the stereocenter at the pyrrolidine 3-position is not configurationally determinant for the final biological activity—the racemate provides equivalent downstream utility at a materially lower procurement cost per gram [1]. Single enantiomers should be reserved exclusively for stereospecific target engagements (e.g., β-proline analog synthesis where (3R)-configuration is required) .

Chiral procurement Cost efficiency Racemic synthesis

Validated Pharmaceutical Application: Documented Use in Preparing Aroyl-Substituted Pyrrolidines with Triple Monoamine Reuptake Inhibitory Activity

1-N-Boc-3-cyanopyrrolidine is explicitly referenced as the starting material for preparing aroyl-substituted pyrrolidines evaluated as triple monoamine reuptake inhibitors (TRIs) targeting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters . The Lucas et al. (2010) study at Roche Palo Alto demonstrated that regioisomeric 2- and 3-ketopyrrolidines derived from this scaffold exhibited high potency against all three monoamine transporters, good human in vitro stability, low drug-drug interaction potential, and decreased hERG channel binding propensity, with representative compounds showing favorable in vivo pharmacokinetics and high monoamine receptor occupancies indicative of brain penetration [1]. While the Boc-protected intermediate itself is not bioactive, its structural features—the Boc group enabling late-stage N-deprotection and subsequent N-aroylation, combined with the 3-cyano group as a synthetic handle—are essential for accessing this therapeutically relevant chemical space. No equivalent patent or primary literature establishes the same breadth of CNS-oriented validation for the 2-cyano regioisomer (e.g., (S)-1-Boc-2-cyanopyrrolidine, CAS 228244-04-0) in the monoamine reuptake inhibition context.

Monoamine reuptake inhibitor CNS drug discovery Triple reuptake inhibitor

Physicochemical Handling Profile: Aqueous Solubility of 4 g/L and Storage at 2–8 °C vs. Unprotected 3-Cyanopyrrolidine Hydrochloride

1-N-Boc-3-cyanopyrrolidine exhibits an aqueous solubility of 4 g/L at 20 °C and is recommended for long-term storage at 2–8 °C under inert atmosphere (N₂ or Ar), with some suppliers specifying −20 °C for maximum recovery . Its XLogP is calculated as 1.0, indicating moderate lipophilicity compatible with extraction into common organic solvents (EtOAc, DCM, CHCl₃) during workup [1]. The unprotected analog, 3-cyanopyrrolidine hydrochloride (CAS 1153950-54-9 for the (R)-enantiomer HCl salt), is highly water-soluble as the hydrochloride salt but is hygroscopic and requires storage under more stringent moisture-free conditions to prevent deliquescence, and its free base form is prone to air oxidation of the secondary amine [2]. The Boc group thus provides a practical handling advantage: it stabilizes the pyrrolidine nitrogen against oxidation while maintaining sufficient organic solubility for typical reaction conditions, and it can be stored as a solid with minimal degradation when kept at 2–8 °C.

Solubility Storage stability Laboratory handling

Optimal Procurement and Application Scenarios for 1-N-Boc-3-Cyanopyrrolidine (CAS 476493-40-0): Evidence-Driven Use Cases


CNS Drug Discovery: Synthesis of Triple Monoamine Reuptake Inhibitors (SERT/NET/DAT)

When the synthetic objective is aroyl-substituted 3-ketopyrrolidines targeting serotonin, norepinephrine, and dopamine transporters for depression or pain indications, 1-N-Boc-3-cyanopyrrolidine is the literature-precedented building block. The Lucas et al. (2010) study at Roche established that compounds derived from this scaffold achieve high triple transporter potency with favorable in vitro stability and in vivo brain penetration [1]. The Boc group is retained through cyano-group transformations and cleaved prior to N-aroylation, enabling modular SAR exploration. The racemic form (CAS 476493-40-0) is appropriate here, as the 3-ketopyrrolidine products do not derive their activity from the pyrrolidine 3-position stereochemistry [1].

Orthogonal Multi-Step Synthesis Requiring Sequential Amine Deprotection (Boc/Cbz Strategy)

In synthetic routes where two differentially protected amine building blocks must be sequentially unveiled, 1-N-Boc-3-cyanopyrrolidine provides the acid-labile Boc handle that is fully orthogonal to hydrogenolysis-labile Cbz groups [2]. This enables a Boc-first/Cbz-second (or vice versa) deprotection sequence without protecting-group crossover. The cyanopyrrolidine-based POP inhibitors reported by Zolotov et al. (2021) exemplify this strategy: both Boc-protected (BocTrpPrdN, BocGlyPrdN) and Cbz-protected (CbzMetPrdN, CbzGlnPrdN) derivatives were synthesized and evaluated, demonstrating that the protecting group choice is driven by the required deprotection sequence, not by limitations of the pyrrolidine scaffold itself [3].

Cost-Sensitive Achiral Library Synthesis in Medicinal Chemistry

For parallel synthesis or DNA-encoded library production where the pyrrolidine 3-position stereochemistry is randomized or non-pharmacophoric, the racemic 1-N-Boc-3-cyanopyrrolidine (CAS 476493-40-0, ≥97% purity) is the procurement-optimal choice. It avoids the 1.5–3× cost premium of single enantiomers (CAS 132945-76-7 or 132945-78-9) without loss of chemical versatility, as confirmed by its successful deployment in the Roche triple reuptake inhibitor program [1]. Only when downstream biological data demonstrate enantioselective target engagement should the chiral forms be procured for follow-up SAR .

Industrial-Scale Production of N-Boc-3-Pyrrolidine Formaldehyde via DIBAL-H Reduction

At process scale, 1-N-Boc-3-cyanopyrrolidine serves as the direct precursor to N-Boc-3-pyrrolidine formaldehyde, a valuable aldehyde intermediate, via DIBAL-H reduction in dichloromethane at −20 °C. Patent CN101993404A demonstrates this transformation with the intermediate N-Boc-3-cyanopyrrolidine obtained in 90% yield and 97% purity at 0.5 mol scale [4]. The overall three-step sequence (glycine → 3-cyanopyrrolidine → N-Boc-3-cyanopyrrolidine → N-Boc-3-pyrrolidine formaldehyde) is described as having few steps, high yield, low cost, and suitability for industrial large-scale production [4]. For procurement managers sourcing this intermediate at kilogram scale, the racemic Boc-protected form is the established industrial-grade input.

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